(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate
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Overview
Description
(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate is an organic compound with a complex structure that includes a dioxolane ring and an aminobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate typically involves the reaction of 2-methyl-1,3-dioxolane with a suitable aminobutenoate precursor. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their anti-inflammatory or antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The dioxolane ring and aminobutenoate moiety can interact with different functional groups in the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxolane: A simpler compound with a similar dioxolane ring structure.
3-Aminobut-2-enoic acid: Contains the aminobutenoate moiety but lacks the dioxolane ring.
2-Methyl-1,3-dioxolan-2-yl)methyl acetate: Similar structure but with an acetate group instead of the aminobutenoate moiety.
Uniqueness
(2-Methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate is unique due to the combination of the dioxolane ring and the aminobutenoate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H15NO4 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2-methyl-1,3-dioxolan-2-yl)methyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C9H15NO4/c1-7(10)5-8(11)12-6-9(2)13-3-4-14-9/h5H,3-4,6,10H2,1-2H3/b7-5- |
InChI Key |
BIXPOBRAAZKIJA-ALCCZGGFSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OCC1(OCCO1)C)/N |
Canonical SMILES |
CC(=CC(=O)OCC1(OCCO1)C)N |
Origin of Product |
United States |
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